tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate
CAS No.:
Cat. No.: VC20512846
Molecular Formula: C17H33NO4Si
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H33NO4Si |
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Molecular Weight | 343.5 g/mol |
IUPAC Name | tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-oxopiperidine-1-carboxylate |
Standard InChI | InChI=1S/C17H33NO4Si/c1-16(2,3)22-15(20)18-11-9-10-14(19)13(18)12-21-23(7,8)17(4,5)6/h13H,9-12H2,1-8H3 |
Standard InChI Key | PDLDRWRLVJTIFZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(=O)C1CO[Si](C)(C)C(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate, reflects its three key functional groups:
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Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) group shields the piperidine nitrogen, enhancing stability during synthetic reactions .
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Silyl Ether: The tert-butyldimethylsilyl (TBS) group protects a hydroxymethyl substituent at position 2, offering resistance to acidic and basic conditions .
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Ketone Moiety: A carbonyl group at position 3 facilitates nucleophilic additions or reductions, enabling further functionalization .
The SMILES string CC(C)(C)OC(=O)N1CCCC(=O)C1CO[Si](C)(C)C(C)(C)C
illustrates the connectivity of these groups .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₇H₃₃NO₄Si |
Molecular Weight | 343.54 g/mol |
CAS Number | 2095241-21-5 |
Purity | 97% |
IUPAC Name | tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate |
Synthetic Methodology
Protection-Deprotection Strategy
The synthesis of this compound involves sequential protection of reactive sites:
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Piperidine Ring Formation: Cyclization of precursor amines or ketones yields the 3-oxopiperidine core.
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Silylation: Treatment of the hydroxymethyl group with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane installs the TBS ether .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions protects the secondary amine .
Purification and Characterization
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Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients isolates the product .
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Spectroscopic Validation:
Applications in Organic Synthesis
Building Block for Heterocycles
The compound’s protected groups allow selective modifications:
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Ketone Reduction: Catalytic hydrogenation converts the 3-oxo group to a hydroxyl or methylene group for downstream coupling .
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Deprotection: Fluoride ions (e.g., TBAF) cleave the TBS ether, revealing a hydroxymethyl group for esterification or oxidation .
Pharmaceutical Intermediates
While direct biological data is limited, structural analogs suggest potential in:
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Anticancer Agents: Piperidine derivatives often modulate kinase or protease activity .
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Neurological Therapeutics: Boc-protected amines are precursors to neurotransmitter analogs .
Comparison with Structural Analogs
Positional Isomerism
The compound differs from tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate (CAS 849767-21-1) in substituent placement:
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2-Position TBS Group: Alters steric hindrance and electronic effects compared to 3-substituted analogs.
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Reactivity Profile: The 3-oxo group in the target compound enhances electrophilicity for nucleophilic attacks versus 4-oxo isomers.
Future Research Directions
Mechanistic Studies
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Kinetic Analysis: Investigate reaction rates of TBS and Boc deprotection under varying conditions.
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Catalytic Applications: Explore use in asymmetric synthesis via chiral auxiliaries.
Biological Screening
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In Vitro Assays: Evaluate cytotoxicity and target engagement in disease-relevant cell lines.
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Structure-Activity Relationships (SAR): Modify the piperidine core to optimize pharmacological properties.
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